molecular formula C6H5N3O3 B028394 3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione CAS No. 106609-04-5

3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione

Número de catálogo B028394
Número CAS: 106609-04-5
Peso molecular: 167.12 g/mol
Clave InChI: OAOWGRURGWSDNP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione, also known as MDL-72222, is a synthetic compound that belongs to the class of heterocyclic compounds. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. MDL-72222 has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.

Mecanismo De Acción

3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione selectively blocks the NMDA receptor by binding to the glycine site of the receptor. This prevents the activation of the receptor by glutamate, which is the primary neurotransmitter that binds to the receptor. By blocking the NMDA receptor, 3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione reduces the excitotoxicity that is associated with excessive glutamate release, which can lead to neuronal damage and death. This mechanism of action has been implicated in the potential therapeutic effects of 3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione in neurological disorders.
Biochemical and Physiological Effects:
3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione has been shown to have several biochemical and physiological effects in vitro and in vivo. The compound has been shown to reduce the release of glutamate and other excitatory neurotransmitters, which can lead to a reduction in neuronal damage and death. 3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione has also been shown to improve cognitive function and memory in animal models of neurological disorders. Additionally, the compound has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione has several advantages and limitations for lab experiments. The compound is highly selective for the NMDA receptor, which makes it a useful tool for studying the role of the receptor in synaptic plasticity, learning, and memory. However, the compound has a relatively short half-life, which can make it challenging to use in long-term experiments. Additionally, 3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione has limited solubility in water, which can make it challenging to administer in vivo.

Direcciones Futuras

There are several future directions for research on 3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione. One potential direction is to investigate the potential therapeutic effects of the compound in animal models of neurological disorders. This could involve studying the effects of the compound on cognitive function, memory, and neuronal damage in animal models of Alzheimer's disease, Parkinson's disease, and epilepsy. Another potential direction is to investigate the mechanisms of action of 3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione in more detail. This could involve studying the interactions of the compound with the NMDA receptor and other neurotransmitter systems. Additionally, future research could explore the potential of 3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione as a lead compound for the development of novel therapeutic agents for neurological disorders.

Métodos De Síntesis

The synthesis of 3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione involves several steps, starting from the reaction of 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4-dione with methylamine to yield 4-methyl-6,7-dihydro-5H-oxazolo[3,2-d]pyridazin-5-one. This intermediate is then reacted with hydrazine hydrate to form 3-methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione. The synthesis of 3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione has been optimized to achieve high yields and purity, making it suitable for research and development purposes.

Aplicaciones Científicas De Investigación

3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. The compound has been shown to selectively block the NMDA receptor, which is involved in the regulation of synaptic plasticity, learning, and memory. By modulating the activity of the NMDA receptor, 3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione has the potential to improve cognitive function and memory in patients with neurological disorders.

Propiedades

Número CAS

106609-04-5

Nombre del producto

3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione

Fórmula molecular

C6H5N3O3

Peso molecular

167.12 g/mol

Nombre IUPAC

3-methyl-5,6-dihydro-[1,2]oxazolo[4,5-d]pyridazine-4,7-dione

InChI

InChI=1S/C6H5N3O3/c1-2-3-4(12-9-2)6(11)8-7-5(3)10/h1H3,(H,7,10)(H,8,11)

Clave InChI

OAOWGRURGWSDNP-UHFFFAOYSA-N

SMILES

CC1=NOC2=C1C(=O)NNC2=O

SMILES canónico

CC1=NOC2=C1C(=O)NNC2=O

Sinónimos

Isoxazolo[4,5-d]pyridazine-4,7-dione, 5,6-dihydro-3-methyl- (9CI)

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.